molecular formula C6H6N2O3 B173165 2,6-Dihydroxypyridine-4-carboxamide CAS No. 14533-64-3

2,6-Dihydroxypyridine-4-carboxamide

Cat. No.: B173165
CAS No.: 14533-64-3
M. Wt: 154.12 g/mol
InChI Key: SSUQTDZQLZTGGS-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine-4-carboxamide is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes two hydroxyl groups and a carboxamide group attached to a pyridine ring

Scientific Research Applications

2,6-Dihydroxypyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Future Directions

Pyridine-based ring systems, such as 2,6-Dihydroxypyridine-4-carboxamide, are extensively used in the field of drug design due to their profound effect on pharmacological activity . It is anticipated that myriad new pharmaceuticals containing these heterocycles will be available in the forthcoming decade .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxypyridine-4-carboxamide typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2,6-dihydroxypyridine with a suitable carboxamide precursor under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxypyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2,6-diketopyridine-4-carboxamide.

    Reduction: Formation of 2,6-dihydroxypyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2,6-Dihydroxypyridine: Shares the hydroxyl groups but lacks the carboxamide group.

    2,6-Dihydroxypyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    2,6-Dihydroxybenzoic acid: Similar hydroxyl groups but with a carboxylic acid instead of a carboxamide.

Uniqueness: 2,6-Dihydroxypyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUQTDZQLZTGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547357
Record name 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14533-64-3
Record name 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14533-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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